molecular formula C9H24N4OSi2 B14785257 4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one

4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one

Cat. No.: B14785257
M. Wt: 260.48 g/mol
InChI Key: YDONTEVKOBQDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the bis(trimethylsilyl)amino group imparts unique properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one typically involves the reaction of cyanuric chloride with bis(trimethylsilyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyanuric chloride+Bis(trimethylsilyl)amineThis compound\text{Cyanuric chloride} + \text{Bis(trimethylsilyl)amine} \rightarrow \text{this compound} Cyanuric chloride+Bis(trimethylsilyl)amine→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bis(trimethylsilyl)amino group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other triazine derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of herbicides, polymer stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The bis(trimethylsilyl)amino group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylmelamine: Known for its antitumor properties.

    2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.

    Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with biological activity.

Uniqueness

4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one is unique due to the presence of the bis(trimethylsilyl)amino group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H24N4OSi2

Molecular Weight

260.48 g/mol

IUPAC Name

4-[bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one

InChI

InChI=1S/C9H24N4OSi2/c1-15(2,3)13(16(4,5)6)8-10-7-11-9(14)12-8/h8,10H,7H2,1-6H3,(H2,11,12,14)

InChI Key

YDONTEVKOBQDBX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C1NCNC(=O)N1)[Si](C)(C)C

Origin of Product

United States

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